N-(Cyclobutylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline
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Overview
Description
Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry .Chemical Reactions Analysis
Trifluoromethyl groups can react with amines to form trifluoromethylated amines . The reaction of trifluoromethyl groups with amines is a key step in the synthesis of many pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, trifluoromethylated compounds often have high lipophilicity and stability .Mechanism of Action
Safety and Hazards
Future Directions
The use of trifluoromethyl groups in organic synthesis is a rapidly growing field, with many potential applications in pharmaceuticals and agrochemicals . Future research will likely focus on developing new methods for the synthesis of trifluoromethylated compounds and exploring their potential uses .
properties
IUPAC Name |
N-(cyclobutylmethyl)-4-propan-2-yl-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N/c1-10(2)12-6-7-14(13(8-12)15(16,17)18)19-9-11-4-3-5-11/h6-8,10-11,19H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUUUPSRZKXIMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NCC2CCC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53404780 |
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